molecular formula C18H22N4O3 B2809063 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 2034536-96-2

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2809063
CAS RN: 2034536-96-2
M. Wt: 342.399
InChI Key: DBIPPOLESKSGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Properties of Pyrimidine Derivatives

Research on pyrimidine derivatives, like the synthesis and properties of oxopyrimidino and hydroxylamine derivatives, involves exploring their chemical properties, including dissociation constants and spectral data. Such studies contribute to the fundamental understanding of these compounds' reactivity and potential uses in various fields, including medicinal chemistry and material science (Zvilichovsky, 1968).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of some pyrimidine derivatives highlight their potential therapeutic uses. By manipulating the pyrimidine core structure, researchers aim to discover compounds with beneficial antioxidant properties, which can be crucial for developing new treatments for diseases linked to oxidative stress (George, Sabitha, Kumar, & Ravi, 2010).

Molecular Structure and Drug Development

The study of molecular structures, such as the crystal structure of cyclosulfamuron, provides essential insights into designing and developing new drugs. Understanding the spatial arrangement of atoms within these compounds can inform the development of more effective and selective therapeutic agents (Kang, Kim, Kwon, & Kim, 2015).

Environmental and Biocatalytic Applications

Research also extends to environmental applications, such as the degradation of herbicides like chlorimuron-ethyl by microorganisms. This study demonstrates the potential for using fungi to mitigate the environmental impact of agricultural chemicals (Sharma, Banerjee, & Choudhury, 2012). Furthermore, the biocatalytic resolution of dihydropyrimidinones showcases the use of enzymes in synthesizing enantiomerically pure compounds, highlighting the intersection of green chemistry and pharmaceutical manufacturing (Prasad, Mukherjee, Singh, Brahma, Singh, Saxena, Olsen, & Parmar, 2006).

properties

IUPAC Name

1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-15-7-5-14(6-8-15)21-18(24)19-9-10-22-12-20-16(11-17(22)23)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIPPOLESKSGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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